molecular formula C7H7N3O B2573726 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 1782413-29-9

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B2573726
CAS No.: 1782413-29-9
M. Wt: 149.153
InChI Key: PLWSLMSGBRSSBL-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1887015-58-8) is a high-value dihydropyridine derivative serving as a versatile chemical intermediate in advanced organic synthesis and drug discovery campaigns . This compound is of significant interest in medicinal chemistry for the synthesis of complex heterocyclic systems. Its core structure is a key building block in the development of HuperTacrine hybrids, which are investigated as cholinesterase inhibitors for the potential treatment of neurological conditions . Furthermore, the structural motif of this carbonitrile is utilized in the synthesis of sophisticated spiro[indole-3,4'-pyridine] molecules, which demonstrate a range of biological activities including potential antimicrobial and antioxidant properties . It also serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs) such as Olutasidenib, an FDA-approved medication, highlighting its direct application in the development of targeted therapies . The compound is provided with high purity for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-amino-1-methyl-6-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-10-4-5(3-8)2-6(9)7(10)11/h2,4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWSLMSGBRSSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetamide with methylamine and formaldehyde under controlled conditions. The reaction proceeds through a Mannich reaction, which is a three-component condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Properties
Research indicates that derivatives of 5-amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibit potential anticancer activity. A study demonstrated that compounds synthesized from this base structure could inhibit the growth of cancer cells resistant to dietary carcinogens like PhIP (2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) . The mechanism involves inducing apoptosis in resistant cell lines, suggesting a promising avenue for cancer treatment.

b. Neuroprotective Effects
Another application is in neuroprotection. Compounds derived from this dihydropyridine scaffold have been shown to selectively inhibit human monoamine oxidase B, an enzyme linked to neurodegenerative diseases such as Parkinson's . This inhibition can potentially slow down the progression of neurodegeneration by preventing the breakdown of neuroprotective neurotransmitters.

Synthetic Applications

a. Building Blocks for Synthesis
5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various biologically active compounds, including g-secretase inhibitors and antagonists for receptors involved in pain and inflammation . Its structural features allow for modifications that enhance biological activity or specificity.

b. Heterocyclic Compound Formation
The compound is also employed in the formation of heterocycles through reactions such as Michael additions and Hantzsch reactions. These synthetic pathways are crucial for developing new pharmaceuticals and agrochemicals . The ability to form diverse heterocycles expands the chemical space for drug discovery.

Material Science

a. Photonic Applications
Recent studies have explored the use of 5-amino-1-methyl-6-oxo-1,6-dihydropyridine derivatives in photonic materials due to their unique electronic properties. The incorporation of this compound into polymer matrices has shown promise for applications in organic light-emitting diodes (OLEDs) and solar cells . The tunable properties of these materials make them suitable for advanced electronic applications.

Case Studies

Study Findings Implications
Study on anticancer activity Inhibition of growth in PhIP-resistant cancer cellsPotential development of new cancer therapies
Neuroprotective effects Selective MAO-B inhibitionSlowing neurodegenerative disease progression
Synthetic applications Versatile building block for biologically active compoundsEnhanced drug discovery processes
Photonic applications Improved electronic properties in polymersAdvancements in OLED and solar cell technology

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. The pathways involved may include modulation of signal transduction pathways and inhibition of key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, physicochemical properties, and applications of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile and related derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties Applications/Notes Reference
5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 1-Me, 3-CN, 5-NH₂, 6-O C₇H₆N₄O High polarity (due to NH₂ and CN); moderate solubility in polar solvents Potential kinase inhibitor scaffold
5-Acetyl-1,2-diamino-4-(4-Cl-Ph)-6-oxo-1,6-dihydropyridine-3-carbonitrile 1-Me, 2-NH₂, 3-CN, 4-(4-Cl-Ph), 5-Ac, 6-O C₁₅H₁₂ClN₅O₂ Reduced solubility (bulky 4-Cl-Ph); acetyl may hinder H-bonding Antibacterial/antifungal studies
1-Butyl-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile 1-Bu, 3-CN, 4-Me, 6-OH C₁₁H₁₄N₂O₂ Increased lipophilicity (Butyl); hydroxy group enhances acidity Toxicity concerns (requires safety protocols)
2-Amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 1-Me, 2-NH₂, 3-CN, 4-OH, 5-F, 6-O C₇H₆FN₃O₂ Enhanced metabolic stability (F substituent); lower pKa (OH group) Optimized for CNS permeability
5-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3-COOH, 5-Me, 6-O C₇H₇NO₃ High acidity (COOH); poor membrane permeability Chelating agent or metal-binding

Key Differences and Implications

Substituent Effects on Solubility: The 4-chlorophenyl group in the acetylated analog reduces solubility compared to the parent compound, limiting its utility in aqueous systems.

Electronic and Bioactivity Profiles: The 5-fluoro substituent in 2-amino-5-fluoro-4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile enhances metabolic stability and electron-withdrawing effects, making it suitable for prolonged therapeutic action.

Functional Group Interconversion :

  • Conversion of the 3-carbonitrile to a 3-carboxylic acid drastically alters polarity and acidity, shifting applications from drug scaffolds to metallurgy or analytical chemistry.

Biological Activity

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.

  • Molecular Formula : C7_7H6_6N2_2O
  • Molecular Weight : 134.135 g/mol
  • CAS Number : 768-45-6
  • Appearance : White to light yellow solid
  • Purity : 99.71% (HPLC)

Mechanisms of Biological Activity

The biological activity of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : This compound has been shown to exhibit significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it can enhance mitochondrial function and reduce lipid peroxidation in cellular models .
  • Antiproliferative Effects : Research has demonstrated that derivatives of dihydropyridine compounds, including this one, possess antiproliferative effects against various cancer cell lines. For instance, modifications in the molecular structure have been linked to improved efficacy against breast cancer (MDA-MB-231) and other tumor types .
  • Cardiovascular Protection : Some studies suggest that this compound may have protective effects on cardiovascular health by modulating mitochondrial bioenergetics and reducing the risk of heart diseases associated with oxidative damage .

Antiproliferative Activity

A significant study evaluated the antiproliferative effects of various pyridine derivatives, including 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. The findings revealed:

CompoundCell LineIC50_{50} (µM)
5-Amino-1-methyl-6-oxoMDA-MB-2310.075
5-Amino derivativeHeLa0.069
Other derivativesHep20.058

These results indicate a promising potential for this compound in cancer therapy, particularly due to its low IC50_{50} values signifying high potency against tumor cells .

Mitochondrial Function Studies

In another investigation focusing on mitochondrial function, it was found that 5-Amino derivatives affected key bioenergetic parameters:

ParameterEffect
Complex I & II activityInhibition
ATPase activityDecreased
Membrane permeability transition (MPT)Increased susceptibility

These findings highlight the dual role of the compound in both therapeutic and potential toxicological contexts, emphasizing the need for careful evaluation in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a modified procedure involves refluxing malononitrile with a substituted pyridone precursor in ethanol using piperidine as a catalyst (12–24 hours, 70–80°C). Key variables include solvent polarity (ethanol vs. acetonitrile), temperature control, and stoichiometric ratios of reactants like malononitrile . Optimization can be guided by monitoring reaction progress via TLC or HPLC, with recrystallization in solvents like ethanol or ethyl acetate to improve purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming the pyridone ring structure and substituents (e.g., amino and methyl groups). The amino group typically appears as a broad singlet at δ 6.5–7.0 ppm .
  • IR : Strong absorption bands at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (C=O stretch) confirm functional groups .
  • HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å). The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is used to analyze unit cell parameters, bond lengths, and angles. For example, bond lengths for C=O and C≡N groups are typically 1.22–1.24 Å and 1.14–1.16 Å, respectively .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify reactive sites. The cyano group (C≡N) and carbonyl oxygen are electrophilic centers, while the amino group acts as a nucleophile. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the Polarizable Continuum Model (PCM) to predict reaction pathways .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous bond angles or disorder in the pyridone ring?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered atoms with occupancy factors. For example, methyl group disorder can be resolved by splitting the atom into two positions (50:50 occupancy) .
  • Hydrogen Bonding Analysis : Validate unusual bond angles (e.g., N–H···O interactions) using Mercury software. Compare with similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Q. How do structural modifications (e.g., halogenation or trifluoromethylation) affect the compound’s bioactivity in drug design?

  • Methodological Answer : Introduce substituents via regioselective electrophilic substitution. For example:

  • Halogenation : React the pyridone with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF at 0°C to add Cl or Br at the 4-position. Assess antimicrobial activity via MIC assays against S. aureus and E. coli .
  • Trifluoromethylation : Use CuCF3_3 reagents to introduce CF3_3 groups, enhancing metabolic stability. Compare IC50_{50} values in enzyme inhibition assays (e.g., PDE-III) .

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